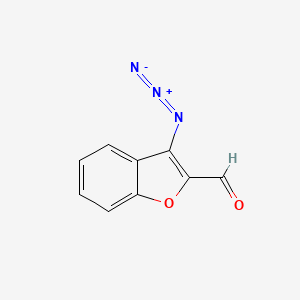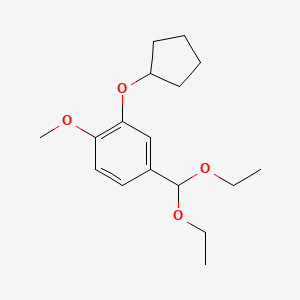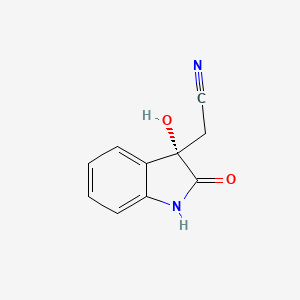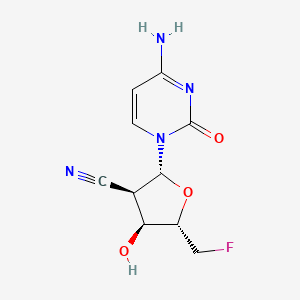![molecular formula C13H13NS B14263121 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole CAS No. 189118-87-4](/img/structure/B14263121.png)
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining naphthalene and thiazole structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and methyl iodide, followed by cyclization with sulfur and a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole
- 4,5-Dihydronaphtho[1,2-d][1,3]thiazole
- 2-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yldisulfanyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazole
Uniqueness
1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 2 positions of the thiazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
189118-87-4 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
1,2-dimethyl-2H-benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C13H13NS/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9/h3-9H,1-2H3 |
InChI-Schlüssel |
GAHJMYFKRFPHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C2=C(S1)C=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)





![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)


